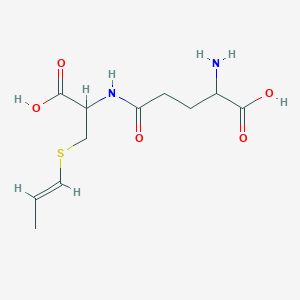
gamma-Glutamyl-S-1-propenyl cysteine
Vue d'ensemble
Description
Gamma-Glutamyl-S-1-propenyl cysteine: is a dipeptide compound found in various biological systems. It is known for its role in the metabolism of sulfur-containing amino acids and its involvement in the biosynthesis of glutathione, a crucial antioxidant in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-S-1-propenyl cysteine can be synthesized through the enzymatic reaction involving gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to cysteine, forming gamma-glutamyl cysteine, which can then be further modified to include the propenyl group .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological methods using microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress the necessary enzymes, allowing for efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Gamma-Glutamyl-S-1-propenyl cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in cellular metabolism and detoxification processes .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which have distinct biological activities and applications .
Applications De Recherche Scientifique
Gamma-Glutamyl-S-1-propenyl cysteine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of glutathione and other sulfur-containing compounds.
Biology: The compound plays a crucial role in cellular redox homeostasis and detoxification processes.
Industry: this compound is used in the production of flavor enhancers and as a nutritional supplement.
Mécanisme D'action
Gamma-Glutamyl-S-1-propenyl cysteine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. This cycle is crucial for maintaining cellular levels of glutathione, which acts as a major antioxidant. The compound is involved in the transfer of gamma-glutamyl groups to amino acids and peptides, facilitating the synthesis and degradation of glutathione . The molecular targets include various enzymes involved in redox regulation and detoxification pathways .
Comparaison Avec Des Composés Similaires
Gamma-Glutamyl-S-allyl cysteine: Found in garlic, this compound has similar antioxidant properties but differs in its alkyl group.
Gamma-Glutamyl-S-methyl cysteine: Another sulfur-containing dipeptide with distinct biological activities.
Uniqueness: Gamma-Glutamyl-S-1-propenyl cysteine is unique due to its specific propenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on oxidative stress and redox biology .
Propriétés
IUPAC Name |
2-amino-5-[(1-carboxy-2-prop-1-enylsulfanylethyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,5,7-8H,3-4,6,12H2,1H3,(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFSTXJBHAEIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















